molecular formula C24H25F2N5O B12160780 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B12160780
M. Wt: 437.5 g/mol
InChI Key: JWDZFVYNLHJTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and pyrimidinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets, such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone: is similar to other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C24H25F2N5O

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C24H25F2N5O/c25-20-6-2-18(3-7-20)23(19-4-8-21(26)9-5-19)31-16-14-30(15-17-31)22(32)10-13-29-24-27-11-1-12-28-24/h1-9,11-12,23H,10,13-17H2,(H,27,28,29)

InChI Key

JWDZFVYNLHJTNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CCNC4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.